6-Hydroxy vs. 6-Deshydroxy DNA Alkylation Potency
In the context of duocarmycin/CC-1065 analog development, the 6-hydroxy substitution on the 2,3-dihydroindole alkylating subunit is not a minor modification—it is the primary determinant of DNA alkylation potency. Patent WO2002067937A1 explicitly states, citing Boger et al. (J. Am. Chem. Soc. 1991, 113, 3980–3983), that compounds containing the 6-deshydroxy (i.e., unsubstituted) indoline alkylating subunit displayed DNA alkylating activity only at concentrations approximately 10,000-fold (10⁴ times) higher than the corresponding 6-hydroxy compounds [1]. This places the 6-hydroxyindoline scaffold as the minimal pharmacophoric requirement for potent DNA alkylation in this therapeutically relevant class.
| Evidence Dimension | DNA alkylation potency (relative concentration required for activity) |
|---|---|
| Target Compound Data | 6-Hydroxy-2,3-dihydroindole-based alkylating subunit: potent DNA alkylation at baseline concentration |
| Comparator Or Baseline | 6-Deshydroxy-2,3-dihydroindole-based alkylating subunit: requires ~10,000-fold (10⁴×) higher concentration for detectable DNA alkylation |
| Quantified Difference | ~10,000-fold (10⁴×) potency advantage for the 6-hydroxy scaffold |
| Conditions | In vitro DNA alkylation assays using seco-CI (cyclopropane-ring-closed indoline) analogs of CC-1065/duocarmycin; gel electrophoresis-based DNA cleavage analysis |
Why This Matters
For procurement decisions in antitumor prodrug or DNA-targeted agent research, only the 6-hydroxylated scaffold provides the requisite potency for further development; the 6-deshydroxy analog is essentially inactive and cannot substitute in any meaningful SAR or lead optimization campaign.
- [1] Searcey, M.; Patterson, L.H. Indoline and tetrahydro-quinolines as prodrugs for tumour treatment. WO2002067937A1 (also published as US 7,179,921 B2), filed 2002-02-22, published 2002-09-06. Lines 370–380, citing Boger, D.L. et al., J. Am. Chem. Soc. 1991, 113, 3980–3983. View Source
